molecular formula C12H14N2O B1668555 CH 150 CAS No. 70381-44-1

CH 150

Cat. No.: B1668555
CAS No.: 70381-44-1
M. Wt: 202.25 g/mol
InChI Key: RCSYPYSJSNRLSK-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of CH 150 can be achieved through various methods. One common approach involves the condensation of appropriate aldehydes with 2-aminopyridine derivatives under acidic conditions. This reaction typically proceeds through the formation of an intermediate Schiff base, followed by cyclization to yield the desired pyrido[1,2-a]pyrimidin-4-one structure .

Industrial Production Methods

Industrial production methods for this compound often involve optimizing the reaction conditions to achieve high yields and purity. This may include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

CH 150 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

CH 150 has several applications in scientific research:

Mechanism of Action

The mechanism of action of CH 150 involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, the compound may interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .

Comparison with Similar Compounds

Similar Compounds

  • 3,6-Dimethyl-4H-pyrido[1,2-a]pyrimidin-4-one
  • 4H-Pyrido[1,2-a]pyrimidin-4-one, 6,7,8,9-tetrahydro, 9-methyl

Uniqueness

CH 150 is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of ethyl and dimethyl groups at specific positions on the pyrido[1,2-a]pyrimidin-4-one core structure can influence its reactivity and interactions with biological targets, making it a valuable compound for various applications .

Properties

CAS No.

70381-44-1

Molecular Formula

C12H14N2O

Molecular Weight

202.25 g/mol

IUPAC Name

3-ethyl-2,6-dimethylpyrido[1,2-a]pyrimidin-4-one

InChI

InChI=1S/C12H14N2O/c1-4-10-9(3)13-11-7-5-6-8(2)14(11)12(10)15/h5-7H,4H2,1-3H3

InChI Key

RCSYPYSJSNRLSK-UHFFFAOYSA-N

SMILES

CCC1=C(N=C2C=CC=C(N2C1=O)C)C

Canonical SMILES

CCC1=C(N=C2C=CC=C(N2C1=O)C)C

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

Related CAS

70381-39-4 (mono-hydrochloride)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

3-ethyl-2,6-dimethyl-4H-pyrido(1,2-a)pyrimidin-4-one
CH 150
CH 150, monohydrochloride
CH-150

Origin of Product

United States

Synthesis routes and methods I

Procedure details

XO-CH145 was prepared by coupling of indole-3-carboaldehyde and 4-fluorobenzonitrile in a similar manner to the third step of the above 1. XO-CH147 was prepared by converting XO-CH145 into a tetrazole derivative using sodium azide, followed by cyanation using hydroxylamine to give XO-CH150 (the following scheme).
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Synthesis routes and methods II

Procedure details

4.77 g. of 2,6-dimethyl-3-ethyl-4-oxo-4H-pyrido[1,2-a]pyrimidine hydrochloride are dissolved in 50 ml. of water and the pH-value of the mixture is adjusted to 7 with a 10% aqueous sodium carbonate solution. The reaction mixture is shaken with four 25-ml. portions of chloroform, the chloroform extracts are combined, dried over medium sulphate and evaporated. Ethyl acetate is distilled through the residue. 4.0 g. (99%) of 2,6-dimethyl-3-ethyl-4-oxo-4H-pyrido[1,2-a]pyrimidine are obtained, melting at 127° to 128° C. after recrystallization from a mixture of ethanol and ether.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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